molecular formula C20H21ClN2O B13514052 N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride

Cat. No.: B13514052
M. Wt: 340.8 g/mol
InChI Key: BJVUQODEWADLBM-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring, an amino group, and a benzamide moiety, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-4-methylbenzamide;hydrochloride

InChI

InChI=1S/C20H20N2O.ClH/c1-14-6-8-16(9-7-14)20(23)22-19(13-21)18-11-10-15-4-2-3-5-17(15)12-18;/h2-12,19H,13,21H2,1H3,(H,22,23);1H

InChI Key

BJVUQODEWADLBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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